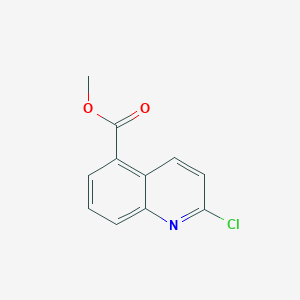

Methyl 2-chloroquinoline-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-chloroquinoline-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)8-3-2-4-9-7(8)5-6-10(12)13-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYIUQAXLBVZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC(=NC2=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192569-38-2 | |

| Record name | methyl 2-chloroquinoline-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 2-chloroquinoline-5-carboxylate

Abstract: This technical guide provides an in-depth exploration of the synthesis and detailed characterization of Methyl 2-chloroquinoline-5-carboxylate, a valuable heterocyclic building block. The 2-chloroquinoline scaffold is of significant interest in medicinal and materials chemistry due to the reactivity of the chlorine atom at the 2-position, which allows for facile nucleophilic substitution.[1] Derivatives of this class have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] This document presents a reliable and efficient two-stage synthetic protocol, starting from methyl quinoline-5-carboxylate. Furthermore, it establishes a comprehensive analytical profile of the target compound using modern spectroscopic and analytical techniques to ensure structural integrity and purity. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Synthetic Strategy and Rationale

The synthesis of Methyl 2-chloroquinoline-5-carboxylate is efficiently achieved through a two-step sequence involving an initial oxidation of the quinoline ring followed by a chlorination step. This strategic approach is superior to direct chlorination as it proceeds under manageable conditions with high yield and selectivity.

The chosen pathway involves:

-

Oxidation: Treatment of the readily available Methyl quinoline-5-carboxylate with an oxidizing agent such as sodium hypochlorite converts it into Methyl 2(1H)-oxoquinoline-5-carboxylate (also known as a quinolone). This transformation is crucial as it introduces a carbonyl group, activating the C2 position for the subsequent reaction.

-

Chlorination: The intermediate quinolone is then treated with a chlorinating agent, typically phosphoryl chloride (POCl₃), which effectively replaces the hydroxyl group of the enol tautomer with a chlorine atom, yielding the desired Methyl 2-chloroquinoline-5-carboxylate.[1]

This sequence is advantageous because it utilizes accessible reagents and employs straightforward purification methods, making it suitable for multigram scale synthesis.[2]

Figure 1: Two-step synthetic workflow for Methyl 2-chloroquinoline-5-carboxylate.

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures and provide a reliable method for the preparation of the title compound.[1]

Protocol 2.1: Synthesis of Methyl 2(1H)-oxoquinoline-5-carboxylate (Intermediate)

-

Reaction Setup: In a suitable reaction vessel, suspend methyl quinoline-5-carboxylate (1.0 eq) in benzene.

-

Oxidation: Add a solution of sodium hypochlorite (approx. 4.8 eq) to the suspension at room temperature and stir the resulting mixture vigorously for 5 hours.

-

Quenching: Add sodium thiosulfate (4.0 eq) to the reaction mixture and continue stirring for an additional 3 hours to quench any remaining oxidant.

-

Isolation: Filter the resulting precipitate, and wash it sequentially with benzene and water.

-

Drying: Air-dry the collected solid to yield Methyl 2(1H)-oxoquinoline-5-carboxylate as a white powder. The typical yield for this step is around 42%.[1]

-

Purity Check: The intermediate can be characterized by ¹H NMR and ¹³C NMR to confirm its structure before proceeding.[1]

Protocol 2.2: Synthesis of Methyl 2-chloroquinoline-5-carboxylate (Final Product)

-

Reaction Setup: Combine Methyl 2(1H)-oxoquinoline-5-carboxylate (1.0 eq) and phosphoryl chloride (POCl₃, approx. 4.0 eq) in a reaction flask.

-

Chlorination: Heat the mixture on a water bath at 100°C for 20 minutes. The reaction mass will become a clear solution.

-

Work-up: Cool the reaction to room temperature and cautiously add acetic acid, then pour the mixture onto crushed ice.

-

Neutralization: Make the mixture alkaline by slowly adding a concentrated solution of sodium hydroxide (NaOH). This will cause the product to precipitate.

-

Isolation: Filter the precipitate, wash thoroughly with water, and dry.

-

Purification: Dissolve the crude product in benzene and pass it through a short plug of alumina (Al₂O₃). Evaporate the solvent to a smaller volume and add heptane to induce crystallization. Filter the crystals to obtain Methyl 2-chloroquinoline-5-carboxylate as a yellowish solid. This step typically yields around 87%.[1]

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized Methyl 2-chloroquinoline-5-carboxylate. A multi-technique approach provides a self-validating system of analysis.

Figure 2: Analytical techniques for the comprehensive characterization of the target compound.

Physicochemical Properties

A summary of the key physical and chemical properties of the synthesized compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈ClNO₂ | [3][4] |

| Molecular Weight | 221.64 g/mol | [3] |

| Appearance | Yellowish solid | [1] |

| Melting Point | 122 – 124 °C | [1] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra were recorded in DMSO-d₆.[1]

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum confirms the presence of all expected protons in their respective chemical environments.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 3.93 | Singlet | - | 3H, OCH₃ |

| 7.73 | Doublet | 9 Hz | 1H, 8-H |

| 7.89 | Triplet | 6 Hz | 1H, 7-H |

| 8.18 | Doublet | 6 Hz | 1H, 6-H |

| 8.25 | Doublet | 6 Hz | 1H, 3-H |

| 9.18 | Doublet | 9 Hz | 1H, 4-H |

¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum accounts for all 11 carbon atoms in the molecule, confirming the quinoline backbone and the methyl ester group.[1]

-

δ (ppm): 52.9 (OCH₃), 124.2, 125.3, 127.2, 130.3, 131.2, 133.6, 137.9, 147.8, 150.7, 166.4 (C=O).[1]

Infrared (IR) Spectroscopy While a specific spectrum is not provided in the primary literature, the expected characteristic absorption bands can be predicted based on the functional groups present.

-

~1720 cm⁻¹: Strong C=O stretching vibration from the ester carbonyl group.

-

~1250-1300 cm⁻¹: Strong C-O stretching vibration of the ester.

-

~1600-1450 cm⁻¹: Multiple bands corresponding to C=C and C=N stretching within the aromatic quinoline ring system.

-

~700-800 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. A key diagnostic feature is the isotopic pattern of the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would show two peaks at m/z 221 and 223. High-resolution mass spectrometry (HRMS) would provide an exact mass consistent with the molecular formula C₁₁H₈ClNO₂.[3]

Elemental Analysis

Elemental analysis provides experimental confirmation of the compound's elemental composition and is a crucial indicator of its purity.

| Element | Calculated (%) | Found (%) | Source |

| C | 59.60 | 60.00 | [1] |

| H | 3.64 | 3.55 | [1] |

| Cl | 16.00 | 16.10 | [1] |

| N | 6.32 | 6.30 | [1] |

The close correlation between the calculated and experimentally found values validates the elemental composition of the synthesized product.[1]

Conclusion

This guide has detailed a robust and reproducible two-step method for the synthesis of Methyl 2-chloroquinoline-5-carboxylate. The procedure is efficient and scalable, starting from readily available materials. Furthermore, a comprehensive suite of analytical data, including NMR, elemental analysis, and key physicochemical properties, has been provided. This complete characterization profile serves as an authoritative reference for researchers, confirming the structure and purity of the compound and enabling its confident use as a versatile intermediate in synthetic and medicinal chemistry programs.

References

-

Ishkov, Y. V., Veduta, V. V., Fedko, N. F., & Bohdan, N. M. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry, 21(4), 11-17. [Link]

-

Chemsrc. (n.d.). CAS#:1192569-38-2 | 2-Chloro-5-quinolinecarboxylic acid methyl ester. Retrieved January 20, 2026, from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2-chloroquinoline-5-carboxylate. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7088-7121. [Link]

Sources

- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 2. A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. CAS#:1192569-38-2 | 2-Chloro-5-quinolinecarboxylic acid methyl ester | Chemsrc [chemsrc.com]

- 4. PubChemLite - Methyl 2-chloroquinoline-5-carboxylate (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to Methyl 2-chloroquinoline-5-carboxylate: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

Methyl 2-chloroquinoline-5-carboxylate is a halogenated quinoline derivative that serves as a pivotal building block in the synthesis of complex heterocyclic systems. Its strategic functionalization—a reactive chlorine atom at the C2 position and a versatile methyl ester at the C5 position—makes it a highly valuable intermediate for medicinal chemists and materials scientists. This guide provides a comprehensive overview of its physicochemical properties, detailed spectroscopic characterization, a validated synthetic protocol with mechanistic insights, and a discussion of its reactivity and broad applications in the development of novel therapeutic agents.

Compound Identification and Physicochemical Properties

Precise identification and understanding of the physical properties of a chemical entity are foundational to its application in research and development. Methyl 2-chloroquinoline-5-carboxylate is registered under CAS Number 74734-36-2.[1] Its key properties are summarized below, providing researchers with the essential data for reaction planning, purification, and handling.

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-chloroquinoline-5-carboxylate | [2] |

| Synonyms | 2-Chloro-5-quinolinecarboxylic acid methyl ester | [1][3] |

| CAS Number | 74734-36-2 | [1] |

| Molecular Formula | C₁₁H₈ClNO₂ | [2][3] |

| Molecular Weight | 221.64 g/mol | [3] |

| Monoisotopic Mass | 221.02435 Da | [2] |

| Appearance | Brown Liquid | [4] |

| Melting Point | -15 °C / 5 °F | [4] |

| Boiling Point | 237 °C / 458.6 °F | [4] |

| Flash Point | 101 °C / 213.8 °F (closed cup) | [4] |

| Density | 1.088 - 1.095 g/cm³ | [4] |

| Vapor Pressure | <0.1 mbar @ 20 °C | [4] |

Spectroscopic Characterization: A Structural Confirmation

Spectroscopic analysis is critical for verifying the identity and purity of a synthesized compound. The expected spectral data for Methyl 2-chloroquinoline-5-carboxylate provide a unique fingerprint for its molecular structure.

| Spectroscopy Type | Expected Features |

| ¹H NMR | Protons on the quinoline ring would appear in the aromatic region (approx. 7.0-8.5 ppm). The methyl ester protons (-OCH₃) would present as a singlet at approximately 3.9-4.1 ppm. The coupling patterns of the aromatic protons would be complex due to the substitution pattern. |

| ¹³C NMR | The spectrum would show 11 distinct carbon signals. Key signals include the carbonyl carbon of the ester (approx. 165-170 ppm), carbons of the quinoline ring (approx. 120-150 ppm), and the methyl carbon of the ester (approx. 52-55 ppm). |

| Infrared (IR) | A strong absorption band for the C=O stretch of the ester group is expected around 1720-1740 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. C-Cl stretching vibrations are typically observed in the 600-800 cm⁻¹ range. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M⁺) at m/z 221 and an M+2 peak at m/z 223 with an approximate intensity ratio of 3:1, which is characteristic of the chlorine isotopes (³⁵Cl and ³⁷Cl).[2] |

Synthesis and Mechanistic Insights

The quinoline scaffold is a privileged structure in medicinal chemistry, and numerous methods exist for its synthesis.[5][6] The preparation of Methyl 2-chloroquinoline-5-carboxylate typically involves the chlorination of a quinolinone precursor. This transformation is a cornerstone of quinoline chemistry, enabling subsequent functionalization.

Protocol: Synthesis via Chlorination of Methyl 2-hydroxyquinoline-5-carboxylate

This protocol describes a common and reliable method for preparing the title compound. The choice of a potent chlorinating agent like phosphorus oxychloride (POCl₃) is crucial for efficiently converting the keto-enol tautomer of the quinolinone into the desired 2-chloro derivative.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Methyl 2-hydroxyquinoline-5-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq). The use of excess POCl₃ ensures the reaction goes to completion and also serves as the solvent.

-

Heating: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Expert Insight: The mechanism involves the activation of the carbonyl oxygen of the quinolinone by POCl₃, forming a reactive intermediate. This is followed by a nucleophilic attack of a chloride ion to displace the phosphate group and generate the 2-chloroquinoline system.

-

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess POCl₃.

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. This will precipitate the crude product.

-

Extraction: Extract the product from the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the pure Methyl 2-chloroquinoline-5-carboxylate.

Workflow Diagram: Synthesis of Methyl 2-chloroquinoline-5-carboxylate

Caption: Synthetic workflow for Methyl 2-chloroquinoline-5-carboxylate.

Chemical Reactivity and Derivatization Potential

The synthetic utility of Methyl 2-chloroquinoline-5-carboxylate stems from its two primary reactive sites: the electrophilic C2 carbon and the C5 ester group. This dual functionality allows for orthogonal chemical modifications, making it a versatile scaffold in drug discovery. The 2-chloro substituent is particularly reactive towards nucleophilic aromatic substitution (SₙAr) and transition-metal-catalyzed cross-coupling reactions.[7]

Key Reactions:

-

Nucleophilic Substitution: The chlorine atom can be readily displaced by various nucleophiles such as amines, alcohols, and thiols to introduce diverse functional groups.

-

Cross-Coupling Reactions: It is an excellent substrate for Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions, enabling the formation of C-C and C-N bonds to build molecular complexity.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used as a handle for further modifications.[8]

Diagram: Reactivity Pathways

Caption: Key reactivity pathways for derivatization.

Applications in Medicinal Chemistry

The quinoline nucleus is a common feature in a wide array of pharmacologically active compounds, exhibiting activities such as anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[6][7][9] Methyl 2-chloroquinoline-5-carboxylate serves as a key intermediate in the synthesis of many such molecules. Its derivatives are being investigated for various therapeutic targets, including protein kinases and microbial enzymes. The ability to easily modify both the C2 and C5 positions allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed. Methyl 2-chloroquinoline-5-carboxylate is considered hazardous.[4][10]

-

Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with eyes, skin, and clothing.[4]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Protect from direct sunlight.[4]

-

Incompatibilities: Incompatible with strong oxidizing agents and strong acids.[4]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.[1][4]

References

-

PubChemLite. Methyl 2-chloroquinoline-5-carboxylate (C11H8ClNO2). Retrieved from [Link]

-

Chemsrc. CAS#:1192569-38-2 | 2-Chloro-5-quinolinecarboxylic acid methyl ester. Retrieved from [Link]

-

PubChem. Methyl 2-chloroquinoline-4-carboxylate. Retrieved from [Link]

-

ScienceLab.com. (2010, June 10). Material Safety Data Sheet: Quinoline. Retrieved from [Link]

- Abdel-Wahab, B. F., et al. (2020). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Chinese Chemical Society, 67(10), 1689-1721.

- Arshad, M. F., et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-Methyl-3-Formylquinoline. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 221-225.

-

University of Calgary. Spectra Problem #7 Solution. Retrieved from [Link]

-

PubChem. 2-Chloroquinoline-5-carboxylic acid. Retrieved from [Link]

-

PubChem. Methyl 5-chlorothiophene-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using Cp2ZrCl2, trimellitic acid catalyst. Retrieved from [Link]

- Al-Ostath, R. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21364-21386.

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

ACS Omega. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. Retrieved from [Link]

-

MDPI. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]

-

Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

- Google Patents. CN102898366A - Method for one-step preparation of 2-methylquinoline.

-

Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

ResearchGate. (n.d.). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Retrieved from [Link]

-

ResearchGate. (n.d.). Plausible mechanism for the reaction of 2-methyl quinoline with benzaldehyde in the presence of pTsNH2. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. PubChemLite - Methyl 2-chloroquinoline-5-carboxylate (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 3. CAS#:1192569-38-2 | 2-Chloro-5-quinolinecarboxylic acid methyl ester | Chemsrc [chemsrc.com]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Chloroquinoline-5-carboxylic acid | C10H6ClNO2 | CID 33778592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 2-chloroquinoline-5-carboxylate

Introduction: Methyl 2-chloroquinoline-5-carboxylate, identified by the CAS number 1192569-38-2, is a highly functionalized heterocyclic compound that has garnered significant interest within the realms of medicinal chemistry and synthetic organic chemistry.[1] Its quinoline core is a privileged scaffold, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[2][3][4] The presence of a reactive chlorine atom at the 2-position and a methyl ester at the 5-position makes this molecule a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and potential applications, with a focus on providing practical insights for researchers and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 2-chloroquinoline-5-carboxylate is fundamental for its effective use in research and development. These properties influence its reactivity, solubility, and handling.

| Property | Value | Source |

| CAS Number | 1192569-38-2 | [1] |

| Molecular Formula | C₁₁H₈ClNO₂ | PubChem |

| Molecular Weight | 221.64 g/mol | PubChem |

| Appearance | Solid (predicted) | --- |

| Predicted XLogP3 | 3.0 | PubChem |

| Predicted Hydrogen Bond Donor Count | 0 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |

| Predicted Rotatable Bond Count | 2 | PubChem |

Synthesis of Methyl 2-chloroquinoline-5-carboxylate

The synthesis of Methyl 2-chloroquinoline-5-carboxylate can be achieved through a multi-step sequence, typically starting from a substituted aniline. A common strategy involves the construction of the quinoline ring system followed by functional group manipulations. While a specific detailed protocol for this exact molecule is not widely published in readily accessible literature, a general and adaptable synthetic approach can be derived from established methodologies for analogous quinoline carboxylates.

A plausible and efficient route involves the esterification of the corresponding carboxylic acid, 2-chloroquinoline-5-carboxylic acid. This precursor can be synthesized through various named reactions for quinoline synthesis, such as the Friedländer or Pfitzinger reactions, followed by chlorination.

General Experimental Protocol: Esterification of 2-chloroquinoline-5-carboxylic acid

This protocol is based on the well-established Fischer esterification reaction, a reliable method for converting carboxylic acids to esters.[5][6]

Causality: The reaction is catalyzed by a strong acid, typically sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol in this case). The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed.

Figure 1: Conceptual workflow for the Fischer esterification of 2-chloroquinoline-5-carboxylic acid.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroquinoline-5-carboxylic acid (1.0 eq) in an excess of dry methanol (e.g., 10-20 eq).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure Methyl 2-chloroquinoline-5-carboxylate.

Spectroscopic Characterization

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is a powerful tool for confirming the carbon framework of the molecule. Based on the structure, one would expect to see 11 distinct signals corresponding to the 11 carbon atoms in unique chemical environments.

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region, typically around 165-175 ppm .[7][8]

-

Aromatic and Heteroaromatic Carbons: The nine carbons of the quinoline ring system will appear in the aromatic region, generally between 110 and 150 ppm . The carbon attached to the chlorine atom (C2) will be significantly influenced by the electronegativity of the halogen.

-

Methyl Carbon: The methyl group of the ester will show a signal in the upfield region, typically around 50-55 ppm , due to the deshielding effect of the adjacent oxygen atom.[7][8]

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information about the proton environment in the molecule.

-

Aromatic Protons: The protons on the quinoline ring will appear as multiplets in the downfield region, typically between 7.0 and 9.0 ppm . The exact chemical shifts and coupling patterns will depend on the substitution pattern and can be complex.

-

Methyl Protons: The three protons of the methyl ester group will appear as a singlet in the upfield region, likely around 3.5-4.0 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

-

C=O Stretch: A strong absorption band corresponding to the ester carbonyl stretch is expected in the region of 1700-1750 cm⁻¹ .[9]

-

C-O Stretch: An absorption band for the C-O single bond of the ester will likely be observed in the range of 1000-1300 cm⁻¹ .[9]

-

C=C and C=N Stretches: Aromatic and heteroaromatic ring vibrations will give rise to several bands in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹ .

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Methyl 2-chloroquinoline-5-carboxylate, the molecular ion peak (M⁺) would be expected at m/z 221, with a characteristic isotopic peak at m/z 223 (M+2) with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[10]

Reactivity and Synthetic Applications

The chemical reactivity of Methyl 2-chloroquinoline-5-carboxylate is dominated by the 2-chloro substituent, which makes the C2 position susceptible to nucleophilic aromatic substitution. This reactivity allows for the introduction of a wide range of functional groups, making it a valuable intermediate in the synthesis of diverse molecular scaffolds.

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This allows for the displacement of the chloride ion by various nucleophiles.

Figure 2: General scheme for nucleophilic substitution at the C2 position of Methyl 2-chloroquinoline-5-carboxylate.

General Experimental Protocol:

-

Reaction Setup: In a suitable solvent (e.g., DMF, DMSO, or a high-boiling alcohol), dissolve Methyl 2-chloroquinoline-5-carboxylate (1.0 eq) and the desired nucleophile (e.g., an alcohol, amine, or thiol, 1.1-1.5 eq).

-

Base Addition: Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) to scavenge the HCl generated during the reaction.

-

Reaction: Heat the reaction mixture to an elevated temperature (typically 80-150 °C) and stir for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: After cooling, the reaction mixture is typically poured into water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 2-position can also participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions.[11][12] These reactions are powerful tools for the formation of new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl substituents at the C2 position.

Suzuki Coupling: This reaction involves the coupling of the 2-chloroquinoline with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.

Heck Coupling: This reaction couples the 2-chloroquinoline with an alkene in the presence of a palladium catalyst and a base.

These cross-coupling reactions significantly expand the synthetic utility of Methyl 2-chloroquinoline-5-carboxylate, enabling the construction of complex molecules with potential applications in materials science and drug discovery.

Potential Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of pharmacological activities.[2][3] While specific biological data for Methyl 2-chloroquinoline-5-carboxylate is limited in the public domain, its structural features suggest its potential as a key intermediate in the synthesis of bioactive molecules.

-

Anticancer Agents: Many 2-substituted quinolines have demonstrated significant anticancer activity against a variety of cancer cell lines.[13][14][15] The ability to easily modify the 2-position of Methyl 2-chloroquinoline-5-carboxylate makes it an attractive starting point for the development of novel anticancer agents.

-

Antimicrobial Agents: The quinoline core is also present in many antibacterial and antifungal drugs.[3][16] Derivatives of Methyl 2-chloroquinoline-5-carboxylate could be synthesized and screened for their antimicrobial properties.

-

Antiviral and Antimalarial Agents: The 2-chloroquinoline moiety is a key pharmacophore in some antiviral and antimalarial compounds.[1][3] This suggests that derivatives of the title compound could be explored for these therapeutic applications.

Safety and Handling

Based on the Safety Data Sheet (SDS) for "Methyl 2-chloro-5-quinolinecarboxylate," the compound is classified as a hazardous substance.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling: This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Methyl 2-chloroquinoline-5-carboxylate is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its reactive 2-chloro group allows for a wide range of chemical transformations, enabling the synthesis of diverse libraries of quinoline derivatives. While further research is needed to fully elucidate its own biological activity, its potential as a key intermediate in the development of novel therapeutics is clear. This guide provides a foundational understanding of its properties, synthesis, and reactivity, which should serve as a valuable resource for researchers and drug development professionals.

References

- A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry, 2023. [URL: https://ophcj.nuph.edu.ua/index.php/journal/article/view/1785]

- Carboxylate bands [cm −1 ] in the IR spectra of 1-11. ResearchGate. [URL: https://www.researchgate.net/figure/Carboxylate-bands-cm-1-in-the-IR-spectra-of-1-11_tbl2_359334003]

- Methyl 2-chloroquinoline-4-carboxylate | C11H8ClNO2 | CID 5202936. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5202936]

- Methyl 2-chloroquinoline-5-carboxylate (C11H8ClNO2). PubChemLite. [URL: https://pubchemlite.org/compound/54592965]

- Buy Methyl Quinoline-8-Carboxylate (EVT-2750965) | 40245-26-9. EvitaChem. [URL: https://www.evitachem.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 2018. [URL: https://pubs.rsc.org/en/content/articlehtml/2018/ra/c7ra11537g]

- 2-Chloroquinoline-5-carboxylic acid | C10H6ClNO2 | CID 33778592. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/33778592]

- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 2021. [URL: https://www.mdpi.com/1420-3049/26/17/5149]

- A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 2015. [URL: https://pubmed.ncbi.nlm.nih.gov/25511516/]

- In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Annex Publishers. [URL: https://www.annexpublishers.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10450596/]

- Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Journal of Pharmaceutical Sciences, 2019. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6702484/]

- CAS#:1192569-38-2 | 2-Chloro-5-quinolinecarboxylic acid methyl ester. Chemsrc. [URL: https://www.chemsrc.com/en/cas/1192569-38-2_1119388.html]

- Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [URL: https://www.inno-pharmchem.com/news/unlocking-the-potential-of-2-chloroquinoline-a-versatile-intermediate-for-pharmaceutical-and-chemical-synthesis-66858223.html]

- 7-Chloro-2-methylquinoline: A Key Pharmaceutical Intermediate for Antiasthmatic Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [URL: https://www.inno-pharmchem.

- 5-Chloroquinoline-2-carboxylic acid synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/511231-70-2.htm]

- Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs. Benchchem. [URL: https://www.benchchem.com/b-2155]

- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [URL: https://www.researchgate.net/publication/225155940_Palladium-Catalyzed_Cross-Coupling_Reactions_in_the_Synthesis_of_Pharmaceuticals]

- Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9040822/]

- Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 2009. [URL: https://pubmed.ncbi.nlm.nih.gov/19525091/]

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.13_Uses_of_13C_NMR_Spectroscopy]

- esterification - alcohols and carboxylic acids. Chemguide. [URL: https://www.chemguide.co.

- Quinoline, 2-chloro-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C612624&Type=IR-SPEC&Index=1]

- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Molecules, 2011. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6264259/]

- 2-methyl-4-hydroxyquinoline. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0593]

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 2018. [URL: https://doi.org/10.1039/C7RA11537G]

- Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8940428/]

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2022/11/16/fischer-esterification-carboxylic-acid-to-ester-under-acidic-conditions/]

- interpreting C-13 NMR spectra. Chemguide. [URL: https://www.chemguide.co.uk/analysis/nmr/c13-2.html]

- 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. Doc Brown's Chemistry. [URL: https://www.docbrown.

- Synthesis and biological evaluation of novel quinazoline derivatives as anticancer agents. BMC Chemistry, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9680371/]

- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 2022. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.2c00331]

- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10281696/]

- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [URL: https://www.mdpi.com/1422-8599/2018/4/M1012/s1]

Sources

- 1. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Palladium-catalyzed cross-coupling reactions of aryl mesylates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. annexpublishers.com [annexpublishers.com]

Introduction: The Quinoline Scaffold and the Versatility of a Chloro-Substituted Intermediate

An In-Depth Technical Guide to Methyl 2-chloroquinoline-5-carboxylate for Researchers and Drug Development Professionals

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its presence is a hallmark of numerous natural products, pharmaceuticals, and functional materials, conferring a wide range of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Within this important class of compounds, Methyl 2-chloroquinoline-5-carboxylate emerges as a highly versatile and valuable building block for synthetic chemists. The strategic placement of a reactive chloro group at the 2-position and a carboxylate ester at the 5-position provides two distinct handles for molecular elaboration.[2]

This guide offers a comprehensive technical overview of Methyl 2-chloroquinoline-5-carboxylate, delving into its molecular structure, physicochemical properties, and synthetic utility. We will explore its reactivity, particularly the susceptibility of the C2-chloro group to nucleophilic substitution, a feature that synthetic chemists exploit to construct diverse and complex molecular architectures.[2] This document is intended to serve as a foundational resource for researchers in drug discovery, medicinal chemistry, and materials science, providing the necessary insights to leverage this compound's full potential in developing next-generation therapeutics and advanced materials.

Part 1: Molecular Identity and Physicochemical Characteristics

A precise understanding of a molecule's fundamental properties is the cornerstone of its application in research. Methyl 2-chloroquinoline-5-carboxylate is a distinct chemical entity with the key identifiers and properties summarized below.

Structural and Molecular Formula

The molecule consists of a quinoline core chlorinated at the C2 position, with a methyl ester group attached at the C5 position.

-

Systematic IUPAC Name: Methyl 2-chloroquinoline-5-carboxylate[3]

-

Chemical Structure (2D):

(Image Source: PubChem CID 54592965)[3]

Key Identifiers and Properties

The following table consolidates the essential physicochemical data for Methyl 2-chloroquinoline-5-carboxylate, providing a quick reference for experimental design and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 1192569-38-2 | [4][5] |

| Molecular Weight | 221.64 g/mol | [4][5] |

| Monoisotopic Mass | 221.02435 Da | [3] |

| SMILES | COC(=O)C1=C2C=CC(=NC2=CC=C1)Cl | [3] |

| InChIKey | KDYIUQAXLBVZEE-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 3.0 | [3] |

| Polar Surface Area (PSA) | 39.19 Ų | [5] |

Part 2: Spectroscopic Profile - An Interpretive Guide

While specific spectra for this compound are proprietary to manufacturers, a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data can be derived from its structure. This serves as a self-validating system for researchers confirming its identity post-synthesis or upon purchase.[6][7]

¹H NMR Spectroscopy (Predicted)

In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show:

-

Aromatic Protons (5H): Multiple signals between δ 7.5 and 8.5 ppm. The specific coupling patterns (doublets, triplets, doublets of doublets) will depend on the proton-proton adjacencies around the quinoline ring system.

-

Methyl Protons (3H): A sharp singlet around δ 3.9-4.1 ppm, corresponding to the protons of the methyl ester group (-COOCH₃).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide key information about the carbon framework:

-

Carbonyl Carbon (1C): A signal in the downfield region, approximately δ 165-170 ppm, for the ester carbonyl carbon.

-

Aromatic/Heteroaromatic Carbons (9C): A series of signals between δ 120 and 150 ppm. The carbon attached to the chlorine (C2) will be significantly influenced.

-

Methyl Carbon (1C): A signal in the upfield region, typically around δ 52-55 ppm, for the methyl ester carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is crucial for identifying key functional groups:

-

C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.[8]

-

C=N and C=C Stretch: Multiple bands in the 1500-1650 cm⁻¹ region, corresponding to the vibrations of the quinoline ring system.

-

C-O Stretch: A distinct band in the 1100-1300 cm⁻¹ range for the ester C-O bond.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the following would be expected:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z 221, with an isotopic peak (M+2) at m/z 223 of approximately one-third the intensity, which is characteristic of a monochlorinated compound.[3]

-

Key Fragments: Common fragmentation patterns would include the loss of the methoxy group (-•OCH₃) to give a fragment at m/z 190, or the loss of the entire carbomethoxy group (-•COOCH₃) resulting in a fragment at m/z 162.

Part 3: Synthesis and Chemical Reactivity

The utility of Methyl 2-chloroquinoline-5-carboxylate stems from its accessibility through established synthetic routes and its predictable reactivity, making it a cornerstone for building molecular diversity.

Proposed Synthetic Workflow

A logical and common route to this compound involves the esterification of its corresponding carboxylic acid precursor, 2-chloroquinoline-5-carboxylic acid.[9] This precursor can be synthesized through multi-step sequences starting from simpler aromatic amines.

Step-by-Step Protocol: Esterification of 2-chloroquinoline-5-carboxylic acid

-

Reaction Setup: To a solution of 2-chloroquinoline-5-carboxylic acid (1.0 eq) in methanol (MeOH, ~0.2 M), add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

-

Heating: Heat the reaction mixture to reflux (approximately 65 °C).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Methyl 2-chloroquinoline-5-carboxylate.

Causality in Experimental Choices:

-

Methanol as Solvent and Reagent: Methanol serves as both the solvent and the nucleophile for the Fischer esterification reaction. Using it in large excess drives the equilibrium towards the product side.

-

Acid Catalysis: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic methanol.

-

Aqueous Workup: The NaHCO₃ wash is critical to remove any unreacted carboxylic acid and the sulfuric acid catalyst, preventing potential hydrolysis of the ester product during storage.

Caption: A workflow diagram for the synthesis via Fischer esterification.

Core Reactivity: A Gateway to Novel Derivatives

The chemical behavior of Methyl 2-chloroquinoline-5-carboxylate is dominated by the electrophilic nature of the C2 position. The chlorine atom is an excellent leaving group, readily displaced by a wide array of nucleophiles. This reactivity is the molecule's most significant asset for drug development professionals.[2]

-

Nucleophilic Aromatic Substitution (SₙAr): The primary reaction pathway involves the attack of nucleophiles (e.g., amines, alcohols, thiols) at the C2 position. This allows for the straightforward introduction of diverse functional groups and the construction of extensive compound libraries. For instance, reaction with various primary or secondary amines yields 2-aminoquinoline derivatives, a scaffold found in many bioactive compounds.

Caption: Nucleophilic substitution at C2 enables diverse derivative synthesis.

Part 4: Applications in Research and Drug Development

Methyl 2-chloroquinoline-5-carboxylate is not typically an end-product but rather a crucial intermediate. Its value lies in its potential to serve as a starting point for molecules with significant biological activity.

-

Anticancer Drug Discovery: The quinoline core is integral to several kinase inhibitors used in oncology. By reacting Methyl 2-chloroquinoline-5-carboxylate with various anilines or other nitrogen-based heterocycles, researchers can synthesize libraries of compounds for screening against cancer cell lines and specific kinase targets.

-

Antiviral Research: Quinolines have shown promise as antiviral agents. Recently, 2-chloroquinoline-based frameworks have been designed and synthesized as dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), demonstrating the scaffold's relevance in combating emerging viral threats.[2]

-

Antimalarial and Antimicrobial Agents: Historically, quinoline derivatives like chloroquine have been mainstays in antimalarial therapy. The 2-chloroquinoline moiety provides a platform to develop novel analogs aimed at overcoming drug resistance in parasites and bacteria.

Conclusion

Methyl 2-chloroquinoline-5-carboxylate is a quintessential example of a high-value synthetic intermediate. Its well-defined molecular structure, predictable spectroscopic characteristics, and, most importantly, its highly reactive C2-chloro group make it an indispensable tool for medicinal chemists and materials scientists. By enabling facile access to a vast chemical space of novel quinoline derivatives, this compound serves as a critical starting point in the quest for new therapeutics to address pressing global health challenges, from cancer to infectious diseases. Its strategic application in synthesis is a testament to the power of heterocyclic chemistry in modern drug discovery.

References

-

Chemsrc. CAS#:1192569-38-2 | 2-Chloro-5-quinolinecarboxylic acid methyl ester. [Link]

-

PubChemLite. Methyl 2-chloroquinoline-5-carboxylate (C11H8ClNO2). [Link]

-

CP Lab Safety. methyl 2-chloroquinazoline-5-carboxylate, min 97%, 250 mg. [Link]

-

PubChem. Methyl 2-chloroquinoline-4-carboxylate | C11H8ClNO2 | CID 5202936. [Link]

-

Capot Chemical. Specifications of methyl 2-chloroquinazoline-5-carboxylate. [Link]

-

El-Sayed, M. E. A., & Abd El-Fattah, M. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1337-1361. [Link]

-

MOLBASE Encyclopedia. methyl 2-chloro-3-phenylquinolin-7-carboxylate|1383849-48-6. [Link]

-

Supplementary Information. Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst. [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

-

PubChemLite. Methyl 2-chloroquinoline-3-carboxylate (C11H8ClNO2). [Link]

-

PubChem. 2-Chloroquinoline-5-carboxylic acid | C10H6ClNO2 | CID 33778592. [Link]

-

PubChem. 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. [Link]

-

Kumar, A., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Heliyon, 8(10), e11075. [Link]

-

PubChem. 2-Chloroquinoline | C9H6ClN | CID 11928. [Link]

-

Arshad, M. F., Hassan, A. A., & Al Rohaimi, A. H. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 193-196. [Link]

-

ResearchGate. Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. [Link]

-

ResearchGate. Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using.... [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

-

Gahlot, S., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(26), 22421–22434. [Link]

-

Durham University, Baxendale Group. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

- Google Patents.

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - Methyl 2-chloroquinoline-5-carboxylate (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 4. 1192569-38-2|Methyl 2-chloroquinoline-5-carboxylate|BLD Pharm [bldpharm.com]

- 5. CAS#:1192569-38-2 | 2-Chloro-5-quinolinecarboxylic acid methyl ester | Chemsrc [chemsrc.com]

- 6. files.eric.ed.gov [files.eric.ed.gov]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-Chloroquinoline-5-carboxylic acid | C10H6ClNO2 | CID 33778592 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Methyl 2-chloroquinoline-5-carboxylate" spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of Methyl 2-chloroquinoline-5-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 2-chloroquinoline-5-carboxylate is a substituted quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and potential applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of its molecular structure.

Molecular Structure and Key Features

The foundational step in spectral interpretation is a thorough understanding of the molecule's structure. Methyl 2-chloroquinoline-5-carboxylate consists of a quinoline core, which is an aromatic heterocyclic system. It is substituted with a chlorine atom at the 2-position and a methyl carboxylate (ester) group at the 5-position.

Molecular Formula: C₁₁H₈ClNO₂[1] Molecular Weight: 221.64 g/mol [2] Monoisotopic Mass: 221.02435 Da[1]

The key structural features influencing the spectral data are:

-

The electron-withdrawing nature of the nitrogen atom and the chlorine atom in the pyridine ring.

-

The electron-withdrawing ester group attached to the benzene ring.

-

The distinct electronic environments of the five aromatic protons and the three methyl protons.

-

The eleven unique carbon atoms, including the carbonyl carbon of the ester.

Caption: Structure of Methyl 2-chloroquinoline-5-carboxylate.

Experimental Methodologies: A Self-Validating System

To ensure the reliability and reproducibility of spectral data, standardized protocols are essential. The following outlines the authoritative methodologies for acquiring NMR, IR, and MS data for a small organic molecule like Methyl 2-chloroquinoline-5-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified solid sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the sample completely and not have signals that overlap with analyte signals. A small amount of Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

-

Instrument & Parameters: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

For ¹H NMR , a standard pulse sequence (e.g., zg30) is used. Key parameters include a spectral width of ~15 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR , a proton-decoupled pulse sequence (e.g., zgpg30) is employed to produce singlets for all carbon signals. A wider spectral width (~220 ppm) is required, and a significantly larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform, followed by phase and baseline correction to yield the final spectrum.

Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is the preferred modern technique due to its simplicity and minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range of 4000–400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. Co-adding multiple scans (e.g., 16-32) improves the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which is expected to be stable and polar enough. It will likely produce a protonated molecule [M+H]⁺. Electron Ionization (EI) can also be used to induce fragmentation and provide more structural information.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is crucial for determining the accurate mass of the molecular ion, which allows for the confirmation of the elemental composition.

-

Data Analysis: The resulting mass spectrum plots relative ion abundance against the mass-to-charge ratio (m/z).

Caption: Standard workflows for spectroscopic analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number of different proton environments and their neighboring protons. For Methyl 2-chloroquinoline-5-carboxylate, eight distinct signals are expected.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |

| ~ 8.5 - 8.2 | Doublet (d) | 1H | H-4 | Deshielded by the adjacent ring nitrogen and the anisotropic effect of the fused benzene ring. |

| ~ 8.1 - 7.9 | Doublet (d) | 1H | H-6 or H-8 | Protons on the carbocyclic ring, deshielded by aromaticity. The exact assignment requires 2D NMR. |

| ~ 8.1 - 7.9 | Doublet (d) | 1H | H-8 or H-6 | Protons on the carbocyclic ring, deshielded by aromaticity. The exact assignment requires 2D NMR. |

| ~ 7.8 - 7.6 | Triplet (t) | 1H | H-7 | Exhibits coupling to both H-6 and H-8, appearing as a triplet (or doublet of doublets). |

| ~ 7.5 - 7.3 | Doublet (d) | 1H | H-3 | Located on the pyridine ring, influenced by the adjacent chlorine and nitrogen atoms. |

| ~ 4.0 - 3.9 | Singlet (s) | 3H | -OCH₃ | Protons of the methyl ester group, typically found in this region. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show eleven distinct signals, one for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale for Chemical Shift |

| ~ 166 - 164 | C=O (Ester) | The carbonyl carbon of the ester group is highly deshielded and appears far downfield.[3] |

| ~ 152 - 150 | C-2 | Carbon directly attached to both the electronegative nitrogen and chlorine atoms, causing significant deshielding. |

| ~ 149 - 147 | C-8a | Aromatic quaternary carbon at the ring junction, adjacent to the nitrogen atom. |

| ~ 135 - 120 | Aromatic C-H & C-q | The remaining seven aromatic carbons of the quinoline ring system. Specific assignments require advanced NMR techniques. Carbons in aromatic rings typically appear in the 125-150 ppm range.[3] |

| ~ 53 - 52 | -OCH₃ | The methyl carbon of the ester group. Its chemical shift is influenced by the adjacent oxygen atom. |

Predicted Infrared (IR) Spectral Data

The IR spectrum is used to identify the functional groups present in the molecule. The key absorptions are predicted based on characteristic group frequencies.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~ 1730 - 1715 | C=O Stretch | Ester | This is a strong, sharp absorption characteristic of the carbonyl group in an aromatic ester. |

| ~ 1600 - 1450 | C=C and C=N Stretches | Aromatic Quinoline Ring | Multiple sharp bands of variable intensity corresponding to the stretching vibrations within the heterocyclic aromatic system. |

| ~ 1300 - 1100 | C-O Stretch | Ester | Strong absorption from the stretching of the C-O single bond of the ester functionality. |

| ~ 850 - 750 | C-H Bending | Aromatic Ring | Out-of-plane bending vibrations of the C-H bonds on the substituted quinoline ring, which can be indicative of the substitution pattern. |

| ~ 800 - 600 | C-Cl Stretch | Chloro-substituent | A moderate to strong absorption corresponding to the carbon-chlorine bond stretch. |

Carboxylate groups show two characteristic strong peaks, an asymmetric and a symmetric stretch, which typically fall in the 1650–1540 cm⁻¹ and 1450–1360 cm⁻¹ ranges, respectively.[4] While this molecule is an ester, not a carboxylate salt, the strong C=O stretch remains a dominant feature.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and, through fragmentation patterns, information about the molecule's connectivity.

-

Molecular Ion (M⁺): The molecular formula C₁₁H₈ClNO₂ gives a monoisotopic mass of 221.02435 Da .[1] A high-resolution mass spectrometer should detect a molecular ion peak (or a protonated molecule [M+H]⁺ at m/z 222.03163) very close to this value.[1]

-

Isotopic Pattern: A critical diagnostic feature will be the isotopic signature of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will exhibit two peaks for the molecular ion:

-

An M⁺ peak at m/z ≈ 221 (corresponding to the ³⁵Cl isotope).

-

An M+2 peak at m/z ≈ 223 (corresponding to the ³⁷Cl isotope).

-

The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1 , which is a definitive indicator of the presence of one chlorine atom.

-

-

Key Fragmentation Pathways: Under Electron Ionization (EI), the molecule is expected to fragment in predictable ways.

Caption: Plausible EI fragmentation pathway for the title compound.

-

Loss of a Methoxy Radical (·OCH₃): A common fragmentation for methyl esters is the cleavage of the O-CH₃ bond, resulting in an acylium ion at m/z 190/192 .

-

Loss of the Carbomethoxy Radical (·COOCH₃): Cleavage of the bond between the quinoline ring and the ester group would lead to a fragment at m/z 162/164 .

-

Further Fragmentation: The resulting fragments can undergo further decomposition, such as the loss of carbon monoxide (CO) from the acylium ion or the loss of a chlorine radical (·Cl).

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS spectral data provides a powerful and self-validating framework for the structural confirmation of Methyl 2-chloroquinoline-5-carboxylate. The predicted data, grounded in fundamental spectroscopic principles, highlights key expected features: characteristic aromatic proton signals in the ¹H NMR, a downfield ester carbonyl signal in the ¹³C NMR, a strong C=O stretching band in the IR spectrum, and a distinctive 3:1 isotopic pattern for the molecular ion in the mass spectrum. This technical guide serves as an authoritative reference for researchers, enabling the confident identification and characterization of this important quinoline derivative.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- BLD Pharm. (n.d.). Methyl 2-chloroquinoline-5-carboxylate.

- ChemicalBook. (n.d.). 7-Chloro-2-methylquinoline(4965-33-7) 13C NMR spectrum.

- ResearchGate. (n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- PubChemLite. (n.d.). Methyl 2-chloroquinoline-5-carboxylate (C11H8ClNO2).

- National Center for Biotechnology Information. (n.d.). 2-Chloroquinoline. PubChem Compound Database.

- Chemsrc. (2024, September 26). CAS#:1192569-38-2 | 2-Chloro-5-quinolinecarboxylic acid methyl ester.

- ScienceDirect. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

- National Institute of Standards and Technology. (n.d.). Quinoline, 2-chloro-. NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 5-Chloroquinoline-2-carboxylic acid synthesis.

- National Center for Biotechnology Information. (n.d.). 2-Chloroquinoline-5-carboxylic acid. PubChem Compound Database.

- ResearchGate. (n.d.). Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using....

- Spectroscopy Online. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean.

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.

- National Center for Biotechnology Information. (n.d.). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. PMC.

- ResearchGate. (2024, August 9). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.

- ChemicalBook. (n.d.). Quinaldine(91-63-4) 1H NMR spectrum.

- PubChemLite. (n.d.). Methyl 2-chloroquinoline-3-carboxylate (C11H8ClNO2).

Sources

Mastering Solubility: A Technical Guide to Methyl 2-chloroquinoline-5-carboxylate for Advanced Research

Prepared for Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of medicinal chemistry and drug development, the journey from a promising molecular entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. A compound's ability to dissolve in various media dictates its formulation possibilities, its behavior in biological systems, and ultimately, its therapeutic efficacy. Methyl 2-chloroquinoline-5-carboxylate, a substituted quinoline, represents a scaffold of significant interest due to the diverse biological activities associated with quinoline derivatives, including anticancer, antimalarial, and anti-inflammatory properties.[1] Understanding and mastering the solubility profile of this specific molecule is therefore not a trivial pursuit, but a foundational step in unlocking its full therapeutic potential.

This guide provides an in-depth exploration of the solubility of Methyl 2-chloroquinoline-5-carboxylate in organic solvents. Moving beyond a simple compilation of data, we will delve into the molecular characteristics that govern its solubility, provide robust, field-tested protocols for its empirical determination, and offer insights into the practical application of this critical physicochemical parameter. As senior application scientists, our goal is to equip you not just with data, but with a framework for strategic decision-making in your research endeavors.

Molecular Profile of Methyl 2-chloroquinoline-5-carboxylate

A thorough understanding of a molecule's structure is the first step in predicting its behavior. Methyl 2-chloroquinoline-5-carboxylate is a multifaceted compound with distinct regions that influence its interaction with various solvents.

Key Structural Features:

-

Quinoline Core: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.[2] This core is largely nonpolar and hydrophobic, suggesting a preference for aromatic or nonpolar solvents. The nitrogen atom in the pyridine ring, however, introduces a site for hydrogen bonding, potentially allowing for interaction with protic solvents.

-

2-Chloro Substituent: The electronegative chlorine atom at the 2-position withdraws electron density from the quinoline ring system. This can influence the overall polarity and reactivity of the molecule.

-

5-Carboxylate Group (Methyl Ester): The methyl ester group at the 5-position is a significant contributor to the molecule's polarity. The carbonyl oxygen and the ester oxygen can act as hydrogen bond acceptors, enhancing solubility in polar solvents.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₈ClNO₂ | [3] |

| Molecular Weight | 221.64 g/mol | [3][4] |

| Melting Point | 122 - 124 °C | |

| Calculated logP | 2.959 | [4] |

The calculated LogP (a measure of lipophilicity) of approximately 2.96 suggests that Methyl 2-chloroquinoline-5-carboxylate is a moderately lipophilic compound.[4] Lipophilicity is a crucial parameter that influences a compound's ability to cross cell membranes and its solubility in non-polar environments.[1]

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of Methyl 2-chloroquinoline-5-carboxylate in a given organic solvent will be determined by the balance of intermolecular forces between the solute and the solvent molecules.

Expected Solubility Profile:

-

High Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can engage in dipole-dipole interactions with the polar regions of the molecule, particularly the chloro and methyl ester groups. The absence of a donor hydrogen in the solvent prevents it from competing with intramolecular hydrogen bonding in the solute. Dimethyl sulfoxide (DMSO) is often used in early-stage drug discovery to create stock solutions due to its high solubilizing power for a wide range of compounds.[5][6]

-

Moderate to Good Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, interacting with the nitrogen of the quinoline ring and the oxygens of the ester group. However, the energy required to break the solvent-solvent hydrogen bonds might temper the overall solubility compared to polar aprotic solvents.

-

Moderate Solubility in Chlorinated Solvents (e.g., Dichloromethane, Chloroform): The presence of the chloro-substituent on the quinoline ring suggests that there will be favorable dipole-dipole interactions with chlorinated solvents.

-

Low Solubility in Nonpolar Solvents (e.g., Hexane, Heptane): The significant polarity introduced by the chloro and methyl ester groups will likely lead to poor solubility in highly nonpolar solvents, as the energy gained from solute-solvent interactions would be insufficient to overcome the solute-solute and solvent-solvent interactions.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate formulation and experimental design. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[7]

Workflow for Solubility Determination:

Caption: Experimental workflow for determining the thermodynamic solubility of Methyl 2-chloroquinoline-5-carboxylate.

Detailed Step-by-Step Methodology:

-

Preparation of the Suspension:

-

Add an excess amount of solid Methyl 2-chloroquinoline-5-carboxylate to a glass vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Pipette a precise volume of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C for physiologically relevant studies).

-

Agitate the suspension for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

-

Sample Separation:

-

After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE for broad solvent compatibility) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.[8]

-

-

Analysis and Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for the analytical method).

-